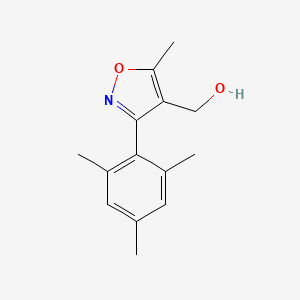![molecular formula C13H9ClN2 B11875558 3-Chloro-8-phenylimidazo[1,2-a]pyridine CAS No. 1019027-73-6](/img/structure/B11875558.png)
3-Chloro-8-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both chlorine and phenyl groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality and high yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3-Chloro-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of materials with specific properties, such as luminescent dyes and sensors
Mechanism of Action
The mechanism of action of 3-Chloro-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar but with the chlorine atom at a different position.
8-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom but has the phenyl group at the same position.
Uniqueness
3-Chloro-8-phenylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and phenyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a versatile compound for use in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1019027-73-6 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-8-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-9-15-13-11(7-4-8-16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
OYBSKRUFWWIXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)


![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

